

ATTO 514 chemical properties and structure

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Compound of Interest

Compound Name: ATTO 514

Cat. No.: B15552921

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ATTO 514: A Comprehensive Technical Guide

Introduction


ATTO 514 is a hydrophilic fluorescent dye belonging to the rhodamine family of dyes.[1] It is characterized by its excellent water solubility, strong absorption, high fluorescence quantum yield, and exceptional photostability and thermal stability.[2][3][4][5][6] These properties make **ATTO 514** a versatile and robust fluorescent label for a wide range of applications in life sciences research. Its fluorescence is most efficiently excited in the 510 nm to 535 nm range, making the 514 nm line of an Argon-Ion laser a suitable excitation source.[2][3]

This dye is highly suitable for advanced microscopy techniques, including single-molecule detection (SMD), PALM, dSTORM, and STED, as well as for applications like flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[2][3][6] **ATTO 514** is available with a variety of reactive groups, such as NHS-ester, maleimide, and azide, allowing for the covalent labeling of a wide array of biomolecules, including proteins and nucleic acids.[2][7]

Chemical Structure and Properties

ATTO 514 is a patented fluorescent marker distinguished by a trifluoroethyl substituent on each amino group of the rhodamine chromophore.[1] These strongly electron-withdrawing groups shift the absorption and fluorescence spectra to shorter wavelengths by about 20 nm compared to similar rhodamine dyes like ATTO 532.[1]

Chemical Structure of **ATTO 514** (Carboxy form)

 alt text

Physicochemical and Spectroscopic Properties

The key quantitative properties of **ATTO 514** are summarized in the table below. These values are typically for the carboxy derivative measured in an aqueous solution (PBS, pH 7.4).^[2]

Property	Value	References
Molecular Weight (Carboxy)	868 g/mol	[6]
Molecular Weight (NHS-ester)	1111 g/mol	[2]
Molecular Weight (Maleimide)	990 g/mol	[2][5]
Absorption Maximum (λ _{abs})	511 nm	[3][5][6][8]
Emission Maximum (λ _{fl})	532 - 533 nm	[3][5][6][8]
Molar Extinction Coefficient (ε _{max})	1.15 x 10 ⁵ M ⁻¹ cm ⁻¹	[3][5][6][8]
Fluorescence Quantum Yield (η _{fl})	85 %	[3][5][6][8]
Fluorescence Lifetime (τ _{fl})	3.9 ns	[2][3][5]
Correction Factor (CF260)	0.21	[2][3][5]
Correction Factor (CF280)	0.07	[2][3][5]
Net Electrical Charge	-1	

Experimental Protocols

ATTO 514 can be conjugated to biomolecules through various reactive derivatives. Below are detailed protocols for common labeling strategies.

Protocol 1: Amine Labeling with ATTO 514 NHS-ester

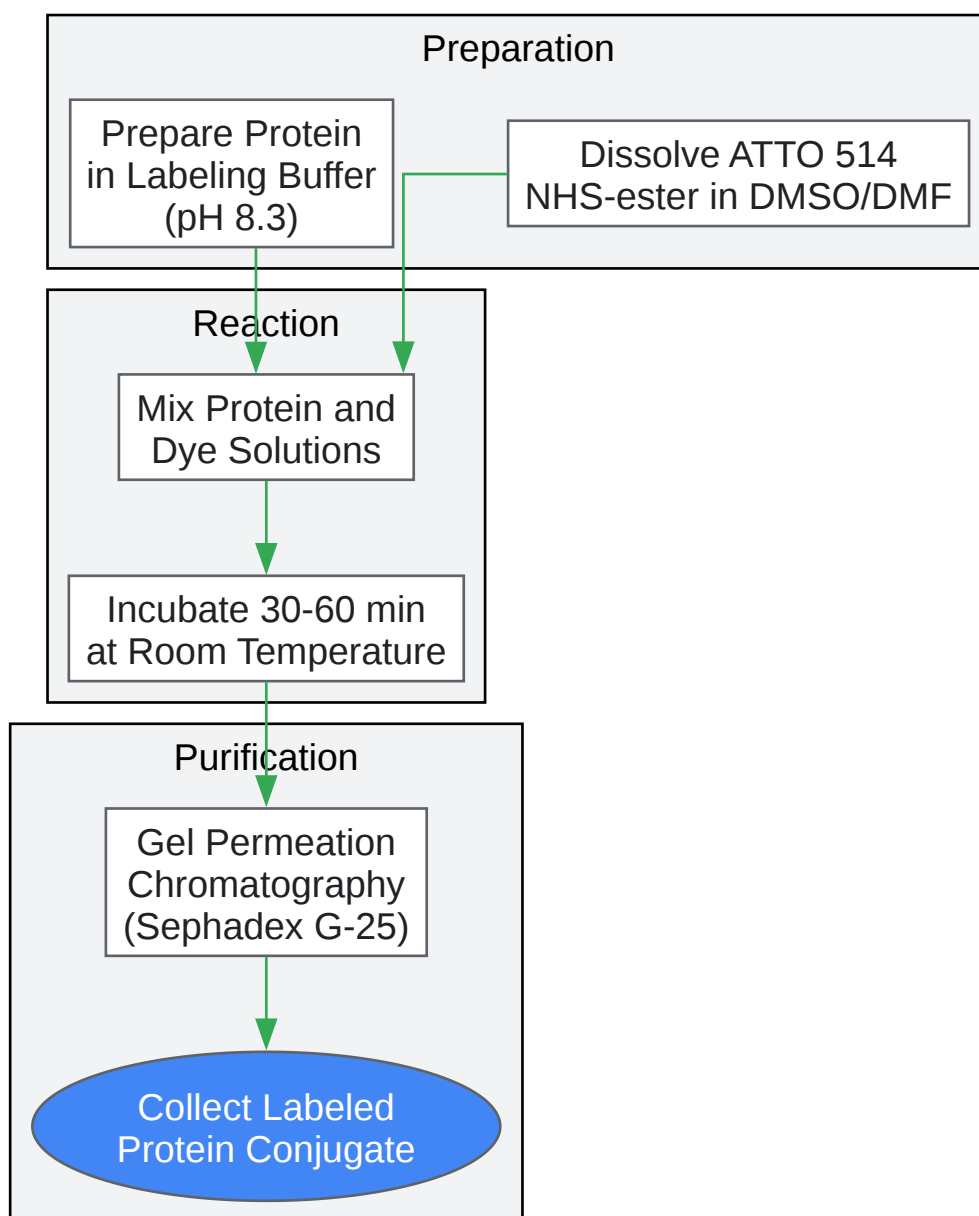
This protocol details the labeling of proteins via primary amines (e.g., lysine residues). The optimal pH for this reaction is between 8.0 and 9.0.^[9]

Materials:

- Protein solution (2 mg/mL in amine-free buffer)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[9][10]
- **ATTO 514** NHS-ester
- Anhydrous, amine-free DMSO or DMF[9][10]
- Gel permeation chromatography column (e.g., Sephadex™ G-25)[9][10]
- Elution Buffer (e.g., PBS, pH 7.2)[10]

Methodology:

- Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL.[10] Ensure the buffer is free of amine-containing substances like Tris or glycine.[9][10] If the protein is in an incompatible buffer, perform dialysis against PBS and then adjust the pH to 8.3.[9][10]
- Prepare Dye Stock Solution: Immediately before use, dissolve the **ATTO 514** NHS-ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[10]
- Conjugation Reaction: Add a two-fold molar excess of the reactive dye solution to the protein solution while stirring.[10] For a typical antibody, this corresponds to adding approximately 10 µl of dye solution per 1 ml of protein solution.[10]
- Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.[10]
- Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex™ G-25).[9][10] Equilibrate the column with PBS (pH 7.2) and elute the conjugate with the same buffer. The first colored, fluorescent band to elute is the labeled protein.[10]



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Workflow for protein labeling using **ATTO 514** NHS-ester.

Protocol 2: Thiol Labeling with **ATTO 514** Maleimide

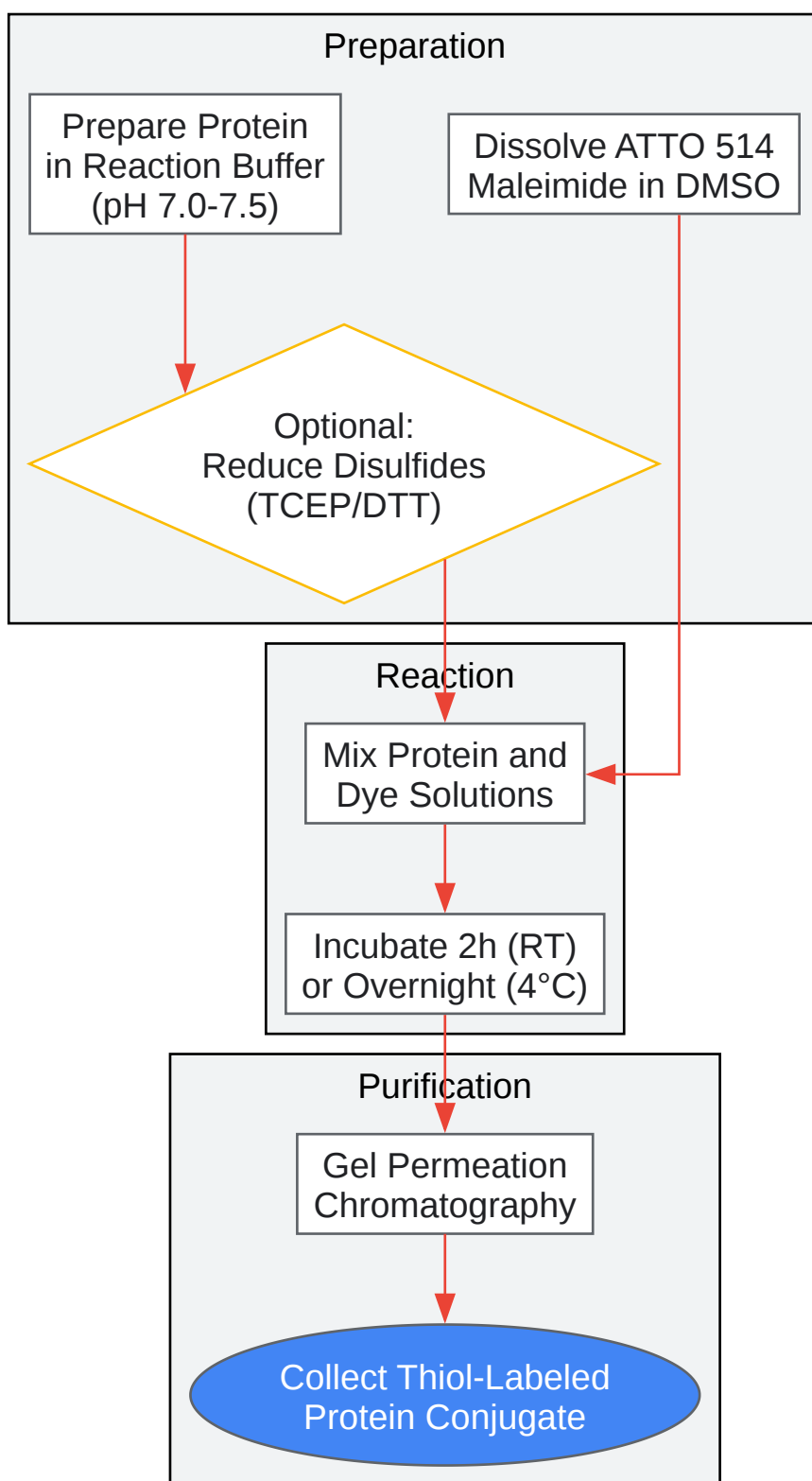
This protocol is for labeling sulfhydryl (thiol) groups, such as those on cysteine residues. Maleimides are highly selective for thiols at a neutral pH (7.0-7.5).^[11]

Materials:

- Protein solution (50-100 μ M)
- Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5
- (Optional) Reducing agent: DTT or TCEP, to reduce disulfide bonds
- **ATTO 514** Maleimide
- Anhydrous DMSO
- Gel filtration column (e.g., Sephadex™ G-25)

Methodology:

- Prepare Protein Solution: Dissolve the protein at 50-100 μ M in the reaction buffer.
- (Optional) Reduce Disulfides: If necessary, treat the protein with a 10-fold molar excess of a reducing agent like TCEP to expose free thiol groups. If DTT is used, it must be removed by dialysis before adding the dye.
- Prepare Dye Stock Solution: Immediately prior to use, prepare a 10-20 mM stock solution of **ATTO 514** maleimide in anhydrous DMSO. Protect the solution from light.
- Conjugation Reaction: While stirring, add the dye stock solution to the protein solution to achieve a 10- to 20-fold molar excess of dye over protein.
- Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
- (Optional) Quench Reaction: Add a low molecular weight thiol (e.g., glutathione) to consume any excess maleimide reagent.
- Purification: Separate the labeled protein from free dye using a gel filtration column as described in the NHS-ester protocol. For very hydrophilic dyes like **ATTO 514**, a longer column (30 cm) may improve separation.^{[9][11]}



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Workflow for protein labeling using **ATTO 514** Maleimide.

Protocol 3: Labeling via Click Chemistry with ATTO 514 Azide/Alkyne

This protocol describes the copper(I)-catalyzed Huisgen cycloaddition, a highly specific reaction between an azide and an alkyne group.^[12] The example below is for labeling an alkyne-modified oligonucleotide with **ATTO 514** azide.

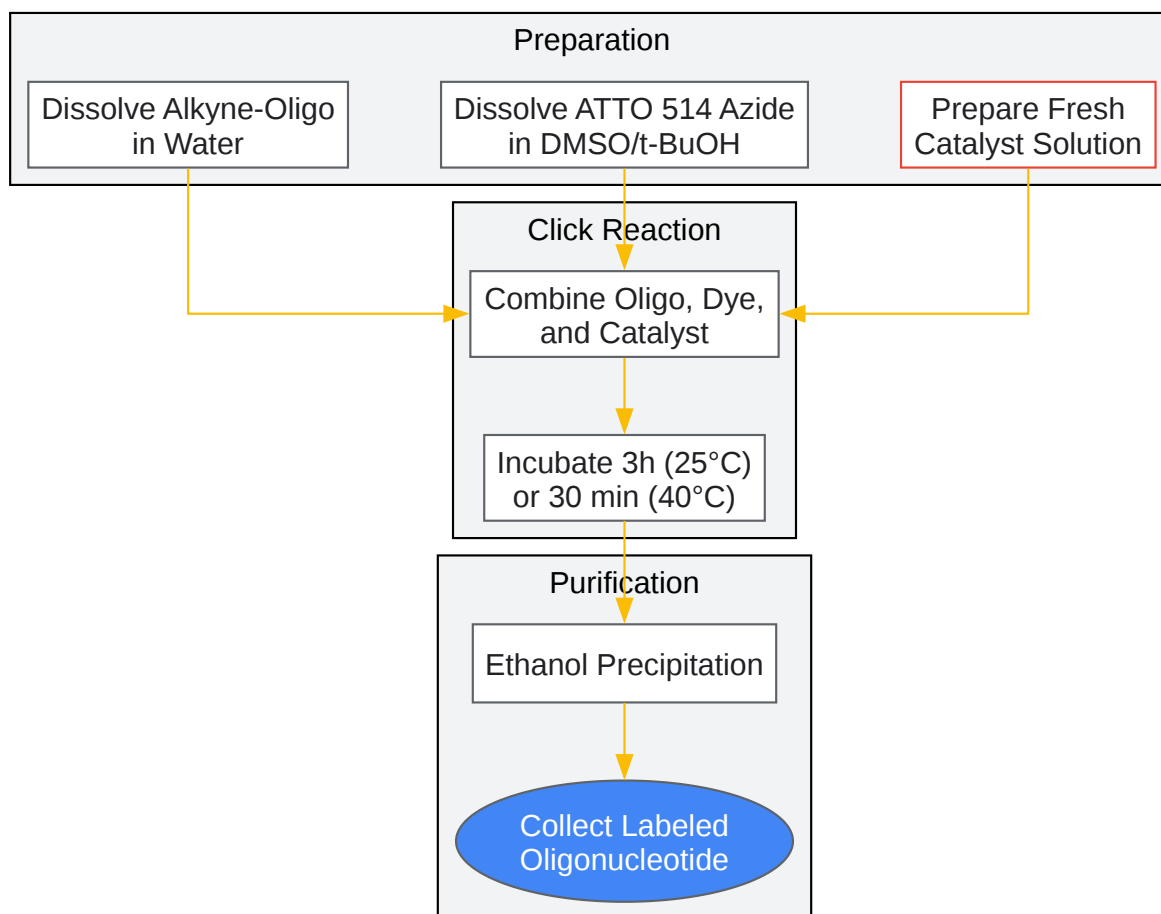
Materials:

- Alkyne-modified oligonucleotide (e.g., 5 nmol)
- **ATTO 514** azide
- Solvent: DMSO/t-BuOH (1:1)^[12]
- Catalyst Solution (prepare fresh): Copper(I) source, ligand, and reducing agent.

Methodology:

- Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in water to a concentration of 2 mM.^[12]
- Prepare Dye Solution: Dissolve 1.0 mg of **ATTO 514** azide in a DMSO/t-BuOH (1:1) mixture to create a 50 mM stock solution.^[12]
- Set up Reaction: In a reaction vial, combine 5 µl of the oligonucleotide solution (10 nmol) with a 2- to 10-fold molar excess of the **ATTO 514** azide solution.^[12] The reaction is most efficient when reagent concentrations are high.^[12]
- Initiate Reaction: Add freshly prepared catalyst solution to the vial and mix thoroughly.
- Incubation: Incubate for 3 hours at 25°C. The reaction can be accelerated by increasing the temperature to 40-45°C, which typically reduces the reaction time to 30 minutes.^[12]
- Purification: Purify the labeled oligonucleotide from the reaction mixture. For oligonucleotides, this is often achieved by ethanol precipitation.^[12] Add 0.3 M sodium

acetate, precipitate with cold ethanol, centrifuge to pellet the conjugate, wash with cold ethanol, and dry the final product.[12]



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Workflow for oligonucleotide labeling via Click Chemistry.

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